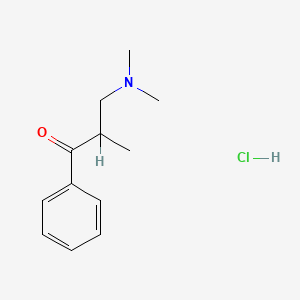![molecular formula C9H14O B1266384 1-Bicyclo[2.2.1]hept-2-ylethanone CAS No. 58654-66-3](/img/structure/B1266384.png)
1-Bicyclo[2.2.1]hept-2-ylethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives of 1-Bicyclo[2.2.1]hept-2-ylethanone involves innovative methods, including the aqueous phase fly-ash catalyzed [4+2] Diels-Alder reaction of aryl enones and cyclopentadiene, leading to the production of aryl bicyclo [2.2.1] heptene-2-yl-methanones with yields exceeding 60% (Thirunarayanan, 2014). These synthesis techniques highlight the compound’s versatility and the potential for creating a range of derivatives with varied biological activities.
Molecular Structure Analysis
The molecular structure of 1-Bicyclo[2.2.1]hept-2-ylethanone and its derivatives has been characterized through various spectroscopic techniques, including NMR and mass spectrometry, providing detailed insights into their complex structures. For instance, the characterization of a precursor of prostaglandin, which incorporates a bicyclo hexane skeleton, showcases the intricate structural features typical of compounds within this class (Gao Li-na, 2012).
Chemical Reactions and Properties
1-Bicyclo[2.2.1]hept-2-ylethanone undergoes a variety of chemical reactions, demonstrating its reactivity and the potential for further functionalization. For example, the Au(I)-catalyzed cycloisomerization of amide- or ester-tethered 1,6-enynes to bicyclo[3.2.0]hept-6-en-2-ones under mild conditions illustrates the compound’s ability to participate in complex transformations, leading to new bicyclic structures (Young Tak Lee et al., 2009).
Physical Properties Analysis
The physical properties of 1-Bicyclo[2.2.1]hept-2-ylethanone derivatives, such as melting points, boiling points, and solubility, are crucial for their application in chemical syntheses and potential industrial applications. Research focusing on these aspects provides a foundation for understanding the compound’s behavior in various environments and its suitability for specific applications.
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability under different conditions, and interactions with various reagents, are essential for predicting the behavior of 1-Bicyclo[2.2.1]hept-2-ylethanone in synthetic pathways. Studies have explored its participation in key reactions, such as the synthesis of 1,3-disubstituted ureas and their isosteric analogs, revealing its potential as a versatile building block in organic synthesis (D. Pitushkin et al., 2020).
Applications De Recherche Scientifique
Polymerization and Material Science
1-Bicyclo[2.2.1]hept-2-ylethanone derivatives have been utilized in polymerization processes. Reinmuth et al. (1996) demonstrated the use of homo- and copolymers containing units based on bicyclo[2.2.1]hept derivatives for catalysts in polymerization, yielding polymers in high percentages (Reinmuth et al., 1996). Okoroanyanwu et al. (1998) synthesized a series of new alicyclic polymers using derivatives of 1-Bicyclo[2.2.1]hept-2-ylethanone, designed for 193 nm photoresist materials, showing potential in lithographic applications (Okoroanyanwu et al., 1998).
Chemical Synthesis and Reactions
The chemical derivatives of 1-Bicyclo[2.2.1]hept-2-ylethanone have been explored in various chemical reactions. Thirunarayanan (2014) synthesized aryl bicyclo heptene-2-yl-methanone derivatives via Diels-Alder reaction, which demonstrated insect antifeedant activities (Thirunarayanan, 2014). Similarly, synthesis of carbocyclic nucleosides derived from norbornene was reported by Šála et al. (2010), showcasing the versatility of 1-Bicyclo[2.2.1]hept-2-ylethanone derivatives in synthesizing bioactive compounds (Šála et al., 2010).
Antimicrobial and Antioxidant Activities
Compounds derived from 1-Bicyclo[2.2.1]hept-2-ylethanone have shown promising antimicrobial and antioxidant activities. Thirunarayanan (2017) explored the antimicrobial and antioxidant properties of some diaryl methanone adducts, indicating potential applications in pharmaceuticals and health sciences (Thirunarayanan, 2017).
Organic and Medicinal Chemistry
The derivatives of 1-Bicyclo[2.2.1]hept-2-ylethanone have been studied in organic and medicinal chemistry. Pitushkin et al. (2020) synthesized 1,3-disubstituted ureas containing bicyclo[2.2.1]hept-5-en-2-yl groups, which showed promise as inhibitors of RNA virus replication (Pitushkin et al., 2020).
Safety And Hazards
The safety data sheet for “1-Bicyclo[2.2.1]hept-2-ylethanone” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-6(10)9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZIFIKZHLSCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2CCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974193 | |
| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bicyclo[2.2.1]hept-2-ylethanone | |
CAS RN |
58654-66-3 | |
| Record name | 1-Bicyclo[2.2.1]hept-2-ylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58654-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bicyclo(2.2.1)hept-2-ylethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058654663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 58654-66-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bicyclo[2.2.1]hept-2-ylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



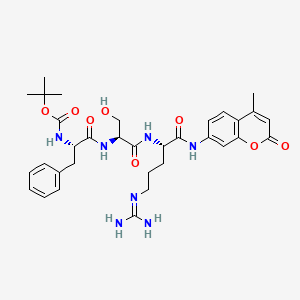

![1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline](/img/structure/B1266303.png)


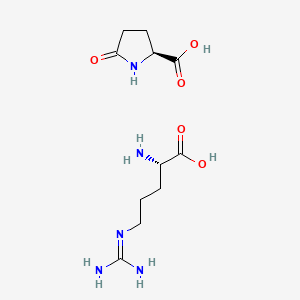
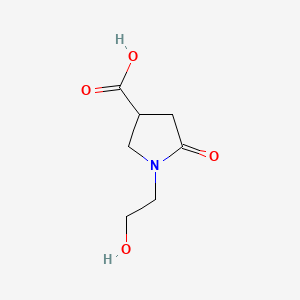

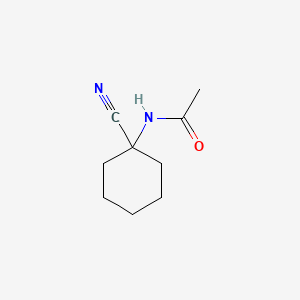
![8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1266314.png)
